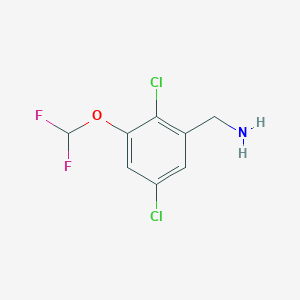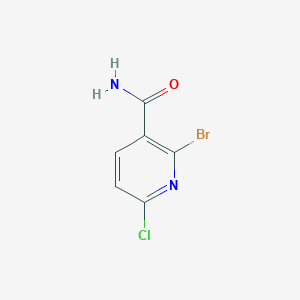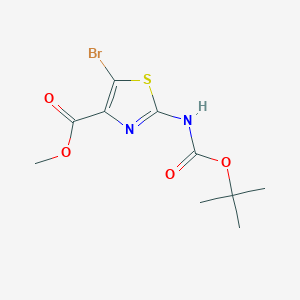
Methyl-5-Brom-2-((tert-Butoxycarbonyl)amino)thiazol-4-carboxylat
Übersicht
Beschreibung
“Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate” is a chemical compound with the CAS Number: 914349-71-6 . It has a molecular weight of 337.19 and its IUPAC name is methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Diese Verbindung wird häufig als Zwischenprodukt in der pharmazeutischen Industrie verwendet . Sie kann zur Synthese verschiedener Medikamente verwendet werden und trägt zur Entwicklung neuer Medikamente bei.
Synthese von heterocyclischen Analoga
“Methyl-5-Brom-2-((tert-Butoxycarbonyl)amino)thiazol-4-carboxylat” ist eine bedeutende Klasse organischer Arzneimittelverbindungen, die als Ausgangsmaterial für die Synthese einer Vielzahl von heterocyclischen Analoga verwendet wird .
Antibakterielle Mittel
Die synthetisierten heterocyclischen Analoga dieser Verbindung haben vielversprechende therapeutische Wirkungen als antibakterielle Mittel gezeigt .
Antifungalmittel
In ähnlicher Weise wurden diese heterocyclischen Analoga auch als Antifungalmittel verwendet, was eine mögliche Lösung für die Behandlung verschiedener Pilzinfektionen bietet .
Anti-HIV-Mittel
Die Verbindung und ihre Derivate wurden auf ihre potenzielle Verwendung als Anti-HIV-Mittel untersucht .
Antioxidative Mittel
Die von dieser Verbindung abgeleiteten heterocyclischen Analoga haben antioxidative Eigenschaften gezeigt, die bei verschiedenen Gesundheitszuständen im Zusammenhang mit oxidativem Stress von Vorteil sein können .
Antitumormittel
Die Verbindung wurde bei der Synthese von Antitumormitteln verwendet, was zur Krebsforschung und -behandlung beiträgt .
Entzündungshemmende & Schmerzmittel
Die Verbindung und ihre Derivate wurden auch bei der Entwicklung von entzündungshemmenden und schmerzlindernden Mitteln verwendet, was potenzielle Behandlungen für Erkrankungen bietet, die mit Entzündungen und Schmerzen verbunden sind .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not available in the retrieved data, it’s worth noting that 2-aminothiazole derivatives are a promising scaffold in medicinal chemistry and drug discovery research . They have broad pharmacological potential and could be further explored for their therapeutic roles .
Wirkmechanismus
The compound’s pharmacokinetics would depend on various factors, including its physicochemical properties, formulation, route of administration, and individual patient characteristics. For instance, its lipophilicity, water solubility, and chemical stability could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Biochemische Analyse
Biochemical Properties
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis or cell death . This compound may also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, can bind to specific enzymes or proteins, altering their activity and function . This binding can lead to the inhibition of enzyme activity, resulting in the disruption of biochemical pathways and cellular processes. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit time-dependent effects on cell viability and function . For instance, prolonged exposure to this compound may lead to increased cytotoxicity and changes in cellular metabolism. The stability of the compound under different storage conditions, such as temperature and light exposure, also affects its biochemical activity.
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies in animal models have shown that the threshold for these effects depends on the specific biological system and the duration of exposure. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Thiazole derivatives, including this compound, can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, this compound may inhibit or activate enzymes involved in the metabolism of carbohydrates, lipids, or amino acids, leading to changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate within cells and tissues are critical for its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution within the body . The localization and accumulation of the compound in specific tissues or cellular compartments can influence its biological effects. For instance, the distribution of this compound in cancer cells may determine its efficacy as an anticancer agent.
Subcellular Localization
The subcellular localization of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its effects on cellular processes. For example, the accumulation of this compound in the mitochondria may affect mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOGHUPVVLMNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661729 | |
| Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-71-6 | |
| Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)


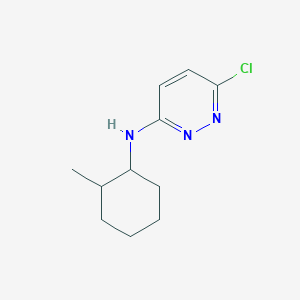
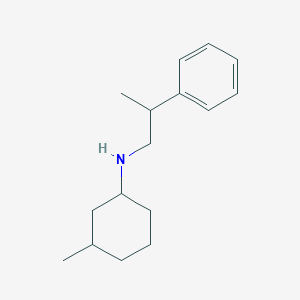


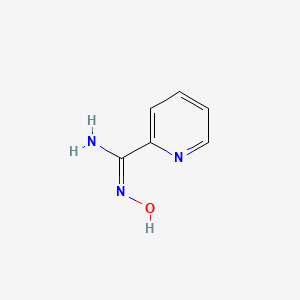
![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)

